Alldimycin A

説明

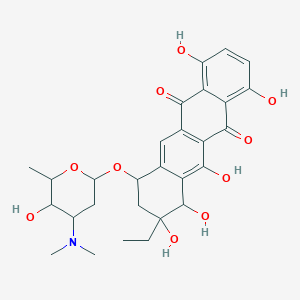

Alldimycin A is a member of the anthracycline family, a class of glycosylated tetracyclic compounds known for their antibiotic and antitumor activities. Structurally, it consists of an α2-rhodomycinone aglycone core linked to the amino sugar L-rhodosamine and 2-deoxy-L-fucose via glycosidic bonds . Its chemical formula is C28H33NO10, with a molecular weight of 543.56 g/mol . Alldimycin A exhibits a UV–visible absorption peak at 497 nm, characteristic of anthraquinone chromophores . It is primarily isolated from Streptomyces species, such as S. violaceus and S.

特性

CAS番号 |

122397-46-0 |

|---|---|

分子式 |

C28H33NO10 |

分子量 |

543.6 g/mol |

IUPAC名 |

7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C28H33NO10/c1-5-28(37)10-17(39-18-9-14(29(3)4)23(32)11(2)38-18)12-8-13-19(25(34)20(12)27(28)36)26(35)22-16(31)7-6-15(30)21(22)24(13)33/h6-8,11,14,17-18,23,27,30-32,34,36-37H,5,9-10H2,1-4H3 |

InChIキー |

KPUUTJSVCSKVTL-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O |

正規SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O |

同義語 |

alldimycin A |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features

Alldimycin A shares its aglycone core (α2-rhodomycinone) with other anthracyclines but differs in sugar composition and glycosylation patterns. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Alldimycin A and Related Compounds

Key Observations :

- Alldimycin A is unique among its analogues due to the presence of 2-deoxy-L-fucose , which enhances its polarity and solubility compared to Alldimycin B .

- The α2-rhodomycinone core differentiates it from β- or γ-iso rhodomycinone-containing compounds like Rhodomycin A and Obelmycin, respectively .

Key Observations :

Pharmacokinetic and Stability Profiles

The presence of 2-deoxy-L-fucose in Alldimycin A improves its aqueous solubility (LogP = 1.2) compared to Alldimycin B (LogP = 2.1) . However, its hydrolytic stability is lower due to the labile α1→4 glycosidic bond, necessitating formulation optimization for therapeutic use .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of Alldimycin A, and how do they influence its bioactivity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve the compound’s stereochemistry and functional groups. Compare these findings with bioactivity assays (e.g., minimum inhibitory concentration [MIC] tests) to correlate structural motifs (e.g., glycosylation patterns) with antimicrobial or cytotoxic effects .

Q. What established protocols exist for synthesizing Alldimycin A in laboratory settings?

- Methodological Answer : Refer to peer-reviewed synthetic pathways, such as modular polyketide synthase (PKS) systems or semi-synthetic derivatization of natural precursors. Validate reproducibility by cross-referencing yield data and purity metrics (HPLC/LC-MS) from multiple studies. Include appendices detailing reagent specifications and reaction conditions .

Q. How can researchers verify the purity of Alldimycin A batches for experimental use?

- Methodological Answer : Employ orthogonal analytical techniques:

- Chromatography : HPLC with UV/Vis or mass spectrometry detection.

- Spectroscopy : FTIR for functional group verification.

- Quantitative NMR (qNMR) for absolute purity assessment.

Document deviations >2% from expected values and recalibrate protocols accordingly .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in Alldimycin A’s reported pharmacokinetic (PK) and pharmacodynamic (PD) data?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of existing PK/PD studies, noting variables such as dosing regimens, model organisms, and bioanalytical methods (e.g., LC-MS/MS vs. ELISA).

- Controlled Replication : Standardize in vivo/in vitro conditions (e.g., pH, temperature, serum protein binding) across labs to isolate confounding factors.

- Statistical Harmonization : Use mixed-effects models to account for inter-study variability and identify principal contradictions (e.g., bioavailability vs. metabolic instability) .

Q. What strategies are effective for identifying Alldimycin A’s molecular targets in complex biological systems?

- Methodological Answer :

- Chemoproteomics : Apply activity-based protein profiling (ABPP) with Alldimycin A-derived probes.

- CRISPR-Cas9 Screening : Perform genome-wide knockout/activation screens to pinpoint susceptibility genes.

- Structural Docking Simulations : Use AlphaFold2-predicted protein structures to map binding affinities. Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers address ethical and reproducibility challenges in preclinical studies involving Alldimycin A?

- Methodological Answer :

- ALCOA+ Framework : Ensure data Attributable, Legible, Contemporaneous, Original, and Accurate. Implement electronic lab notebooks (ELNs) with audit trails.

- Ethical Oversight : Adhere to institutional review board (IRB) guidelines for animal welfare (3Rs principle: Replacement, Reduction, Refinement).

- Open Science Practices : Share raw datasets (e.g., pharmacokinetic curves, toxicity histopathology) via repositories like Zenodo or Figshare, using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Alldimycin A toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values.

- Bootstrap Resampling : Estimate confidence intervals for small-sample studies (n < 10).

- Benchmark Dose (BMD) Modeling : Use EPA-approved software (e.g., BMDS) for regulatory-grade risk assessment. Include sensitivity analyses to address outliers .

Methodological Resources

- Data Validation : Follow ALCOA+ criteria for clinical and preclinical datasets .

- Contradiction Analysis : Apply iterative qualitative coding (e.g., grounded theory) to categorize conflicting evidence .

- Literature Synthesis : Use PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) frameworks to structure systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。